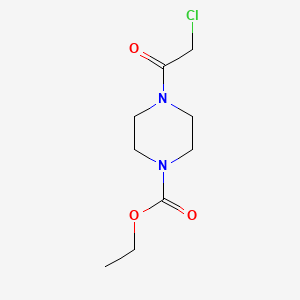

Ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate

CAS No.: 40981-17-7

Cat. No.: VC7108783

Molecular Formula: C9H15ClN2O3

Molecular Weight: 234.68

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40981-17-7 |

|---|---|

| Molecular Formula | C9H15ClN2O3 |

| Molecular Weight | 234.68 |

| IUPAC Name | ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate |

| Standard InChI | InChI=1S/C9H15ClN2O3/c1-2-15-9(14)12-5-3-11(4-6-12)8(13)7-10/h2-7H2,1H3 |

| Standard InChI Key | PTFKNHYQFQWBAA-UHFFFAOYSA-N |

| SMILES | CCOC(=O)N1CCN(CC1)C(=O)CCl |

Introduction

Structural Characteristics and Chemical Properties

The compound’s core structure consists of a piperazine ring, a cyclic diamine known for its conformational flexibility and hydrogen-bonding capabilities. The ethyl ester moiety at the 1-position and the chloroacetyl group at the 4-position introduce distinct electronic and steric effects. The chloroacetyl substituent, featuring a reactive α-chlorine atom, enables nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis .

Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 234.68 g/mol |

| CAS Registry Number | 40981-17-7 |

The ester group enhances solubility in organic solvents, while the chloroacetyl group contributes to electrophilic reactivity. These features position the compound as a valuable building block for derivatization .

Synthetic Routes and Methodological Considerations

Synthesis typically involves sequential functionalization of the piperazine ring. A common approach begins with piperazine-1-carboxylic acid ethyl ester, which undergoes chloroacetylation at the 4-position using chloroacetyl chloride under basic conditions .

Example Reaction Pathway:

-

Base-mediated chloroacetylation:

Triethylamine neutralizes HCl byproducts, driving the reaction to completion.

Purification via column chromatography or recrystallization ensures high yields (>70%). Alternative routes may employ solid-phase synthesis or microwave-assisted techniques to optimize efficiency .

Applications in Pharmaceutical Research

Piperazine derivatives are pivotal in drug discovery due to their bioavailability and ability to modulate biological targets. Ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate serves as:

-

Anticancer Agent Precursor: Chloroacetyl groups facilitate conjugation with thiol-containing biomolecules, enabling targeted drug delivery systems.

-

Antimicrobial Scaffold: Structural analogs exhibit inhibitory effects against bacterial enzymes like dihydrofolate reductase .

-

Neurological Probes: Piperazine cores are prevalent in serotonin and dopamine receptor ligands, suggesting potential central nervous system applications.

Comparative Analysis with Structural Analogs

The chloroacetyl group distinguishes this compound from related derivatives:

The chloroacetyl variant’s reactivity enables diverse downstream modifications, unlike its ethoxyethyl counterpart, which prioritizes passive membrane diffusion .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume